molecular formula C5H11ClN4 B2686548 (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 1955548-17-0

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B2686548
CAS No.: 1955548-17-0
M. Wt: 162.62
InChI Key: UUFMDKJLOKQTCW-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole is a class of azole compounds that contain a five-membered aromatic ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

1H-1,2,3-Triazole compounds can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole compounds can be determined using various techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

1. Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a related compound to the one , has been identified as a high-affinity, orally active antagonist for the human neurokinin-1 (h-NK1) receptor. It exhibits effectiveness in preclinical tests for emesis and depression, highlighting its potential in treating these conditions (Harrison et al., 2001).

2. Synthesis of Polyamines

Research on the large-scale synthesis of ethylidynetris(methanamine) and related compounds, which include similar structural motifs to (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, demonstrates their utility in chemical synthesis. The isolation procedures of these compounds are efficient compared to conventional methods, indicating their importance in synthetic chemistry (Geue & Searle, 1983).

3. Role in Copper-Catalyzed Aerobic Oxidation

Amphiphilic tris(triazolyl)amines, closely related to this compound, have been studied as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. This research illustrates the compound's potential as a catalyst and surfactant in important chemical reactions (Nakarajouyphon et al., 2022).

4. Antimicrobial Properties

A series of derivatives structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. They showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting the potential use of such compounds in developing new antimicrobials (Thomas, Adhikari & Shetty, 2010).

Safety and Hazards

The safety and hazards of 1H-1,2,3-triazole compounds can vary depending on their structure. Some compounds may cause skin irritation or serious eye irritation .

Future Directions

The future directions in the research of 1H-1,2,3-triazole compounds could involve the design and synthesis of new analogs with improved biological activity .

Properties

IUPAC Name

(1-ethyltriazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-2-9-4-5(3-6)7-8-9;/h4H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFMDKJLOKQTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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